
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane is a chemical compound with the molecular formula C15H23ClO4 and a molecular weight of 302.79 g/mol . It is characterized by the presence of a phenyl group, a chlorine atom, and multiple ether linkages in its structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane involves several steps. One common method includes the reaction of phenyl magnesium bromide with a suitable chloroalkyl ether under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The ether linkages in the compound can be oxidized to form carbonyl compounds under specific conditions.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets. The chlorine atom and ether linkages play a crucial role in its reactivity and binding affinity to various substrates . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparaison Avec Des Composés Similaires
13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane can be compared with other similar compounds, such as:
13-Bromo-1-phenyl-2,5,8,11-tetraoxatridecane: Similar structure but with a bromine atom instead of chlorine.
13-Iodo-1-phenyl-2,5,8,11-tetraoxatridecane: Contains an iodine atom instead of chlorine.
13-Fluoro-1-phenyl-2,5,8,11-tetraoxatridecane: Contains a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes compared to its halogenated analogs .
Propriétés
Numéro CAS |
105891-51-8 |
|---|---|
Formule moléculaire |
C15H23ClO4 |
Poids moléculaire |
302.79 g/mol |
Nom IUPAC |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C15H23ClO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Clé InChI |
MXPGCCYAOZGVJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


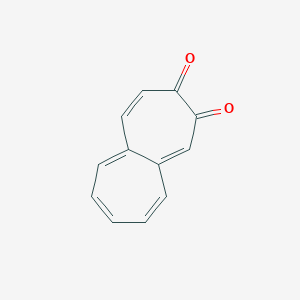
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
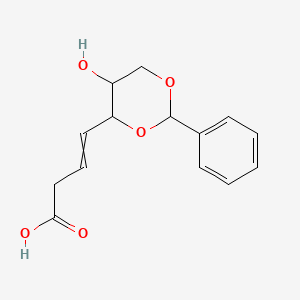
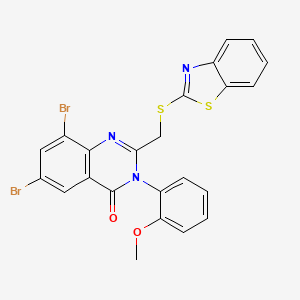
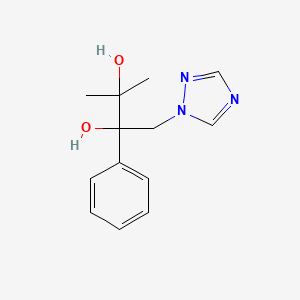
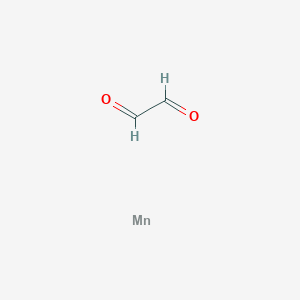
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)


![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
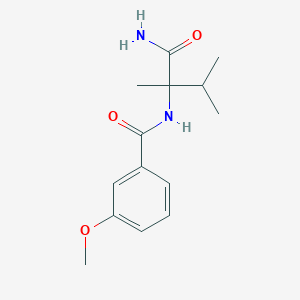
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
